4-(5-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid
Description
4-(5-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Properties
IUPAC Name |
4-(5-fluoro-2-methylphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-2-4-10(15)7-12(8)11-5-3-9(14(17)18)6-13(11)16/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYACODDXFKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689331 | |
| Record name | 5'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-94-2 | |
| Record name | 5'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylphenylboronic acid and 3-hydroxybenzoic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 5-fluoro-2-methylphenylboronic acid with 3-hydroxybenzoic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired 4-(5-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-(5-Fluoro-2-methylphenyl)-3-ketobenzoic acid.
Reduction: Formation of 4-(5-Fluoro-2-methylphenyl)-3-hydroxybenzyl alcohol.
Substitution: Formation of 4-(5-Amino-2-methylphenyl)-3-hydroxybenzoic acid.
Scientific Research Applications
4-(5-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to its overall activity.
Comparison with Similar Compounds
- 4-(5-Fluoro-2-methylphenyl)-3-methoxybenzoic acid
- 4-(5-Fluoro-2-methylphenyl)-3-aminobenzoic acid
- 4-(5-Fluoro-2-methylphenyl)-3-chlorobenzoic acid
Uniqueness: 4-(5-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a fluorine atom and a hydroxy group, which impart distinct chemical and biological properties
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